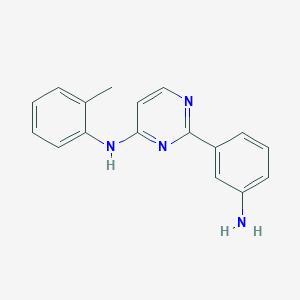

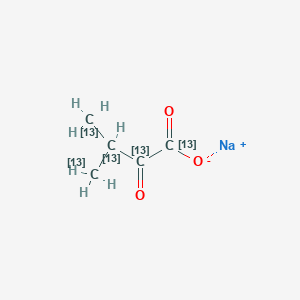

2-(3-aminophenyl)-N-o-tolylpyrimidin-4-amine

Overview

Description

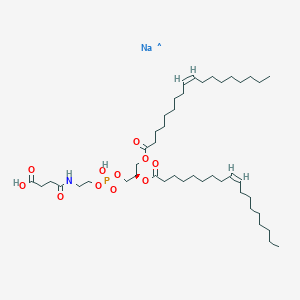

2-(3-aminophenyl)-N-o-tolylpyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In

Scientific Research Applications

2-(3-aminophenyl)-N-o-tolylpyrimidin-4-amine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit inhibitory activity against various enzymes, such as protein kinases, phosphodiesterases, and tyrosine kinases. These enzymes are involved in several signaling pathways that regulate cell growth, differentiation, and apoptosis. Therefore, this compound has the potential to be developed as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

Target of Action

Imidazopyridines, a class of compounds to which this compound may belong, have been found to have significant biological potential against a variety of targets, including anti-tubercular, anti-malarial, and anti-trypanosomal targets .

Mode of Action

brucei farnesyl diphosphate synthase (TbFPPS), antimalarial kinase inhibition, and enoyl acyl reductase inhibitions to act as anti-trypanosomal, antimalarial, and anti-TB agents, respectively .

Biochemical Pathways

The suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is mentioned in relation to boron reagents

Pharmacokinetics

One source mentions that the compound has high gi absorption , which could impact its bioavailability.

Result of Action

One source mentions that stro-002, a compound linked to a cytotoxic 3-aminophenyl-hemiasterlin payload, can be cleaved in the tumor microenvironment or upon internalization into tumor cells, lending a specific delivery and cytotoxic profile in tumor cells

Action Environment

One source mentions that h2s, a corrosive species responsible for the deterioration of metals and alloys in marine environments, is the most critical pollutant in seawater

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-aminophenyl)-N-o-tolylpyrimidin-4-amine in lab experiments include its high potency, selectivity, and versatility. The compound can be easily synthesized and modified to improve its pharmacological properties. However, the limitations of using the compound include its potential toxicity, limited solubility, and off-target effects. Therefore, careful optimization of the experimental conditions and dose-response relationship is required to obtain reliable results.

Future Directions

The future directions of research on 2-(3-aminophenyl)-N-o-tolylpyrimidin-4-amine include the following:

1. Development of more potent and selective analogs of the compound for specific enzyme targets.

2. Evaluation of the compound's efficacy and safety in preclinical and clinical trials for the treatment of various diseases.

3. Investigation of the compound's mechanism of action and its interaction with target enzymes at the molecular level.

4. Exploration of the compound's potential applications in material science, such as the synthesis of functionalized nanoparticles and polymers.

5. Development of novel synthetic methods for the preparation of the compound and its analogs.

Conclusion:

This compound is a promising chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully explore the potential of this compound and its analogs for various applications.

Synthesis Methods

The synthesis of 2-(3-aminophenyl)-N-o-tolylpyrimidin-4-amine can be achieved by the reaction of 3-aminobenzonitrile and o-toluidine in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, including cyclization, reduction, and dehydration. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.

properties

IUPAC Name |

2-(3-aminophenyl)-N-(2-methylphenyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4/c1-12-5-2-3-8-15(12)20-16-9-10-19-17(21-16)13-6-4-7-14(18)11-13/h2-11H,18H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNVVLDVMIIXHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC(=NC=C2)C3=CC(=CC=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301212899 | |

| Record name | 2-(3-Aminophenyl)-N-(2-methylphenyl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301212899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1206969-18-7 | |

| Record name | 2-(3-Aminophenyl)-N-(2-methylphenyl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Aminophenyl)-N-(2-methylphenyl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301212899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H-Silolo[3,2-b:4,5-b']dithiophene, 4,4-bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-](/img/structure/B6594441.png)

![3-chloro-2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B6594445.png)

![4,8-Dioctyl-2,6-bis-trimethylstannylbenzo[1,2-b:4,5-b']dithiophene](/img/structure/B6594462.png)

![3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B6594503.png)